1,1'-Dinonyl-4,4'-bipyridin-1-ium dibromide
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Overview
Description
1,1’-Dinonyl-4,4’-bipyridin-1-ium dibromide is a chemical compound belonging to the bipyridinium family. These compounds are known for their unique electrochemical properties and have been extensively studied for their applications in various fields, including supramolecular chemistry and materials science . The compound consists of two pyridine rings connected by a nonyl chain, with bromide ions as counterions.
Preparation Methods
The synthesis of 1,1’-dinonyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with nonyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-Dinonyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form radical cations or further oxidized.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the nonyl chain, leading to the formation of various derivatives.
Complexation: The bipyridinium core can form complexes with metal ions, which can alter its electrochemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Dinonyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Mechanism of Action
The mechanism by which 1,1’-dinonyl-4,4’-bipyridin-1-ium dibromide exerts its effects is primarily through its electrochemical properties. The bipyridinium core can undergo reversible redox reactions, which are accompanied by changes in its electronic absorption spectra . These properties make it useful in applications such as electrochromic devices and sensors. The molecular targets and pathways involved include interactions with metal ions and other electron-rich species, leading to the formation of complexes and the modulation of electronic properties .
Comparison with Similar Compounds
1,1’-Dinonyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium compounds, such as:
1,1’-Dibenzyl-4,4’-bipyridinium dibromide: Similar in structure but with benzyl groups instead of nonyl chains.
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride: Contains dinitrophenyl groups and chloride counterions, leading to different electrochemical properties.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) dibromide: Features a biphenyl linker, which affects its electronic properties and applications.
The uniqueness of 1,1’-dinonyl-4,4’-bipyridin-1-ium dibromide lies in its nonyl chain, which provides specific hydrophobic interactions and influences its solubility and complexation behavior.
Properties
CAS No. |
47660-20-8 |
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Molecular Formula |
C28H46Br2N2 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
1-nonyl-4-(1-nonylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C28H46N2.2BrH/c1-3-5-7-9-11-13-15-21-29-23-17-27(18-24-29)28-19-25-30(26-20-28)22-16-14-12-10-8-6-4-2;;/h17-20,23-26H,3-16,21-22H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
CYSDXCAOPRALDI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
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